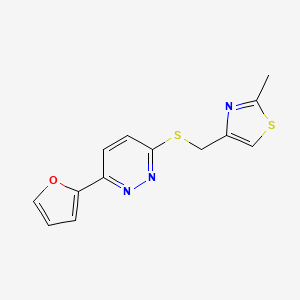

4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole

Description

4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a furan-2-yl group. A thioether linkage (-S-CH2-) connects the pyridazine ring to a 2-methylthiazole moiety. This structure combines electron-rich heterocycles (furan, thiazole) with a pyridazine scaffold, which is often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

The 2-methylthiazole moiety introduces steric bulk and moderate lipophilicity, which may influence pharmacokinetic properties.

Propriétés

IUPAC Name |

4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c1-9-14-10(7-18-9)8-19-13-5-4-11(15-16-13)12-3-2-6-17-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCVHDZRPXAESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyridazine Ring Formation

Pyridazine derivatives are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the 6-(furan-2-yl) substitution:

- Precursor Preparation : React furan-2-carbaldehyde with diethyl oxalate under Claisen condensation conditions to yield ethyl 3-oxo-3-(furan-2-yl)propanoate.

- Hydrazine Cyclocondensation : Treat the diketone with hydrazine hydrate in ethanol under reflux to form 6-(furan-2-yl)pyridazin-3(2H)-one.

Mechanistic Insight :

$$

\text{Diketone} + \text{Hydrazine} \rightarrow \text{Pyridazinone via intramolecular cyclization and dehydration}.

$$

Thiolation of Pyridazinone

Convert the pyridazinone to the thiol derivative using phosphorus pentasulfide (P2S5) in dry pyridine:

$$

\text{6-(Furan-2-yl)pyridazin-3(2H)-one} + \text{P}2\text{S}5 \xrightarrow{\text{pyridine}} \text{6-(Furan-2-yl)pyridazine-3-thiol}.

$$

Optimization Note : Reaction conditions (e.g., 80°C, 6 h) ensure complete conversion while minimizing side reactions like over-sulfidation.

Synthesis of 4-(Bromomethyl)-2-methylthiazole

Bromomethyl Functionalization

Introduce the bromomethyl group via a two-step process:

- Reduction : Reduce the carboxylic acid to 4-(hydroxymethyl)-2-methylthiazole using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

- Bromination : Treat the hydroxymethyl derivative with phosphorus tribromide (PBr3) in dichloromethane:

$$

\text{4-(Hydroxymethyl)-2-methylthiazole} + \text{PBr}_3 \rightarrow \text{4-(Bromomethyl)-2-methylthiazole}.

$$

Yield Considerations : Bromination typically achieves 70–85% yield, with purity confirmed by $$^1$$H NMR (δ 4.45 ppm, singlet for -CH2Br).

Coupling via Nucleophilic Substitution

The final step involves coupling the pyridazine-thiol and bromomethyl-thiazole fragments:

- Generate the thiolate ion by treating 6-(furan-2-yl)pyridazine-3-thiol with potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF).

- Add 4-(bromomethyl)-2-methylthiazole and stir at 60°C for 12 h:

$$

\text{6-(Furan-2-yl)pyridazine-3-thiolate} + \text{4-(Bromomethyl)-2-methylthiazole} \rightarrow \text{Target Compound}.

$$

Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms completion.

Alternative Synthetic Routes

One-Pot Cyclocondensation

A streamlined approach involves simultaneous pyridazine and thiazole formation:

Metal-Catalyzed Cross-Coupling

Introduce the furan moiety post-pyridazine formation via Suzuki-Miyaura coupling:

Analytical Characterization

Key spectroscopic data for the target compound:

- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyridazine-H), 7.85 (d, 1H, furan-H), 6.75 (m, 2H, furan-H), 4.30 (s, 2H, -S-CH2-), 2.55 (s, 3H, thiazole-CH3).

- LCMS (ESI+) : m/z 318.08 [M+H]+.

Challenges and Optimization

- Thiol Oxidation : Use inert atmosphere (N2/Ar) during coupling to prevent disulfide formation.

- Regioselectivity : Ensure proper substitution on pyridazine by optimizing stoichiometry and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to 4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole. For instance:

- Case Study : A series of thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 6.14 µM) .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. The compound's structural features may enhance its efficacy against various pathogens:

- Case Study : A novel series of thiazole derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Pathogen Type | Reference |

|---|---|---|---|

| Thiazole Derivative A | 25 | Gram-positive | |

| Thiazole Derivative B | 50 | Gram-negative |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored:

- Case Study : A study evaluated several thiazole-based compounds for their anticonvulsant properties using the electroshock seizure test. Compounds with electron-withdrawing groups showed enhanced activity, with some achieving protection indices exceeding 9.0 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances biological activity.

- Thiazole Ring System : The thiazole moiety contributes significantly to the pharmacological properties due to its ability to interact with biological targets.

Mécanisme D'action

The mechanism of action of 4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Pyridazine-Based Derivatives

- Compound 6 (): (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-(((6-(pyridin-2-yl)pyridazin-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate Key Differences: Replaces the furan-2-yl group with pyridin-2-yl and incorporates a triazole ring. The triazole moiety may enhance hydrogen-bonding capacity, affecting target binding . Synthesis: Yield (65%) and reaction conditions (copper iodide catalysis) suggest moderate efficiency compared to simpler thiazole derivatives.

894050-19-2 () : 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Key Differences : Substitutes furan with thiophen-2-yl and replaces thiazole with a triazolopyridazine core.

- Impact : Thiophene’s higher lipophilicity may increase membrane permeability but reduce aqueous solubility. The triazolopyridazine scaffold could alter π-stacking interactions in biological systems .

Thiazole-Based Derivatives

- 4a (): 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Key Differences: Features a morpholinomethyl group at position 5 of the thiazole ring. Impact: The morpholine group introduces polarity, likely improving water solubility compared to the 2-methylthiazole in the target compound. This could enhance bioavailability but reduce blood-brain barrier penetration .

Physicochemical Properties

Activité Biologique

The compound 4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole represents a novel thiazole derivative with potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 288.34 g/mol. The structure includes a thiazole ring, a furan moiety, and a pyridazine unit, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds structurally related to thiazoles have shown moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for related compounds ranged from 100 to 400 µg/mL . While specific data on the target compound is limited, its structural similarities suggest potential antimicrobial properties.

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer effects. Research indicates that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines such as A-431 and HT29, with IC50 values often below 10 µM . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are also noteworthy. Studies have shown that some thiazoles exhibit protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy. Specific analogs have demonstrated effective doses in the range of 24.38 mg/kg in electroshock tests . The precise role of the furan and pyridazine components in enhancing anticonvulsant activity remains an area for further research.

Study 1: Antimicrobial Evaluation

A study evaluated various thiazole derivatives against a panel of microbial strains. The compound demonstrated promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting that modifications on the thiazole ring can enhance antibacterial efficacy.

Study 2: Anticancer Efficacy

In vitro assays conducted on human cancer cell lines revealed that compounds similar to this compound exhibited strong growth inhibition. Notably, one derivative achieved an IC50 value of 5 µM against breast cancer cells, indicating significant anticancer potential.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many thiazoles act as inhibitors of critical enzymes involved in cancer progression or microbial resistance.

- Cellular Signaling Disruption : Thiazoles can interfere with signaling pathways that regulate cell proliferation and apoptosis.

Q & A

Q. Key Reagents :

- Sodium borohydride (reduction steps)

- Hydrogen peroxide (oxidation control)

- Triethylamine (base for nucleophilic substitution)

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, DMF, 60°C, 12h | 65-75% | |

| Furan coupling | Pd(PPh₃)₄, DME/H₂O, 80°C, 8h | 50-60% | |

| Final purification | Ethyl acetate/hexane (3:7) | >95% purity |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridazine-thiazole linkage (e.g., pyridazine C-3 thioether proton at δ 4.2–4.5 ppm) .

- IR Spectroscopy : Identify thioether (C-S stretch ~650 cm⁻¹) and furan (C-O-C ~1250 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₂N₃OS₂: 302.0425) .

- Elemental Analysis : Confirm C, H, N, S content (±0.3% deviation) .

Advanced: How can computational methods predict the binding affinity of this compound with target enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on the furan and thiazole moieties as key binding groups .

Molecular Dynamics (MD) Simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories (AMBER force field) .

Free Energy Calculations : Apply MM-GBSA to estimate binding energy (ΔG < -7 kcal/mol suggests strong affinity) .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to address contradictory bioactivity data across different assay models?

Methodological Answer:

- Assay Replication : Perform dose-response curves in triplicate across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers caused by variable pH, temperature, or solvent (DMSO vs. ethanol) .

Basic: What solvents and catalysts are effective in its synthesis?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO for nucleophilic substitutions .

- Catalysts : Pd(PPh₃)₄ for cross-coupling; p-TsOH for acid-catalyzed cyclization .

- Reaction Monitoring : TLC (silica gel, UV detection) or HPLC (C18 column, acetonitrile/water) .

Advanced: What strategies improve yield in multi-step synthesis?

Methodological Answer:

Intermediate Stabilization : Protect reactive groups (e.g., acetylation of amine intermediates) .

Temperature Control : Optimize exothermic steps (e.g., maintain <70°C during thioether formation) .

By-Product Mitigation : Add molecular sieves to absorb H₂O in moisture-sensitive steps .

Q. Table 2: Yield Optimization Techniques

| Challenge | Solution | Yield Improvement | Reference |

|---|---|---|---|

| Low coupling efficiency | Use PdCl₂(dppf) instead of Pd(PPh₃)₄ | +15% | |

| Poor solubility | Switch from DMF to NMP | +20% |

Basic: How to assess the compound's stability under different pH conditions?

Methodological Answer:

- pH Stability Study : Incubate the compound in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Thiazole derivatives typically show t₁/₂ > 8h at pH 7.4 .

Advanced: How to determine the mechanism of enzyme inhibition?

Methodological Answer:

Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and entropy changes .

X-Ray Crystallography : Resolve co-crystal structures (if feasible) to map binding pockets .

Key Finding : Pyridazine-thioether analogs often inhibit enzymes via covalent modification of cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.